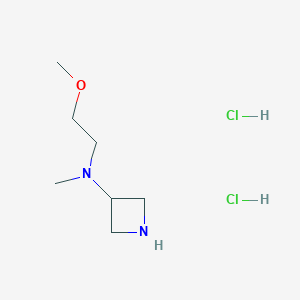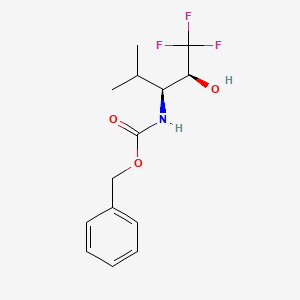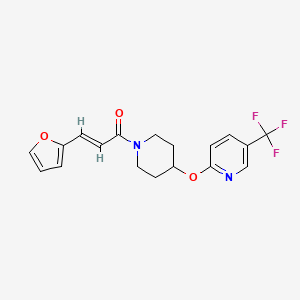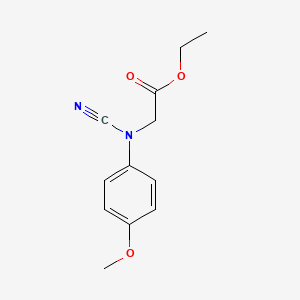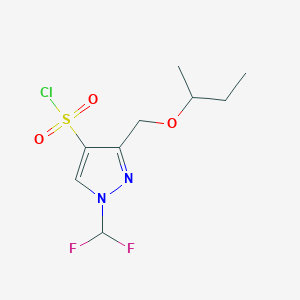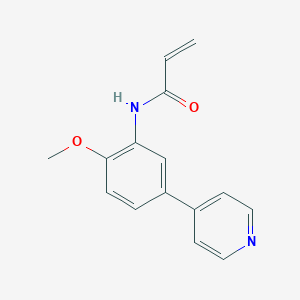
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MPPE has gained attention due to its promising pharmacological properties and its potential to be used as a lead compound for drug development.
作用機序
The mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to inhibit the expression of various oncogenes and to activate tumor suppressor genes, which suggests that it may have a broad spectrum of activity against different types of cancer.
Biochemical and Physiological Effects:
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anticancer properties. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. In addition, N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a positive effect on glucose metabolism, which suggests that it may have potential as a treatment for diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. One area of interest is the development of analogs of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, which may lead to the development of more specific and effective cancer therapies. Additionally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in animal models and human clinical trials.
合成法
The synthesis of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide involves the reaction of 2-methoxy-5-bromopyridine-4-carboxaldehyde with 4-aminoacetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with propargylamine in the presence of a catalyst to yield N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. This method has been reported to yield high purity and high yield of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide.
科学的研究の応用
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-methoxy-5-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-15(18)17-13-10-12(4-5-14(13)19-2)11-6-8-16-9-7-11/h3-10H,1H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOJXWZSVGWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

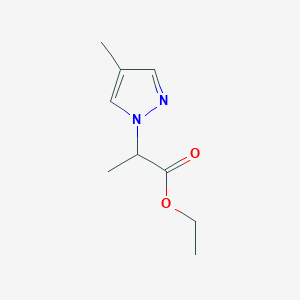
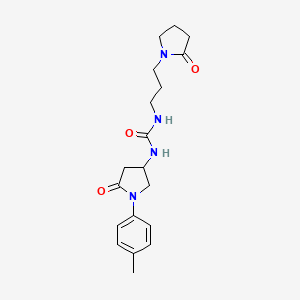
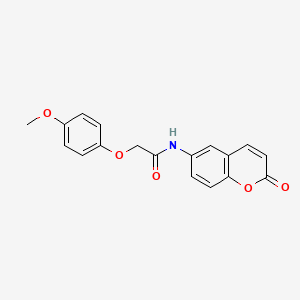
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)

![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
